(7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride
Description
This compound, a fused polycyclic indole derivative with a diazepine ring system, is designed for central nervous system (CNS) disorder therapeutics. Its synthesis involves reacting 2-(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)ethylamine with trifluoroacetic acid and formaldehyde in ethanol, yielding intermediates critical for CNS drug development . The compound targets disorders such as obsessive-compulsive disorder (OCD), depression, and anxiety, likely due to its interaction with serotonin (5-HT) receptors . Its structural complexity—combining cyclopentane, diazepine, and indole moieties—confers unique pharmacological properties distinct from simpler indole derivatives.
Properties
IUPAC Name |
(11R,15R)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16;/h1,3,5,11,13,15H,2,4,6-9H2;1H/t11-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVFYZZBCUXMDV-LOCPCMAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N3CCNCC4=C3C2=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)N3CCNCC4=C3C2=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705359 | |
| Record name | (7bR,10aR)-1,2,3,4,8,9,10,10a-Octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428868-35-3 | |
| Record name | 8H-Cyclopenta[4,5]pyrrolo[3,2,1-jk][1,4]benzodiazepine, 1,2,3,4,7b,9,10,10a-octahydro-, hydrochloride (1:1), (7bR,10aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428868-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7bR,10aR)-1,2,3,4,8,9,10,10a-Octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride , also referred to as WAY-163909 in some literature, is a synthetic derivative known for its interactions with serotonin receptors. This article delves into its biological activity, particularly focusing on its role as a selective agonist for the 5-HT2C receptor and its implications in various therapeutic contexts.
- Molecular Formula : C14H18N2
- CAS Number : 428868-32-0
- Structure : The compound features a complex bicyclic structure that contributes to its pharmacological properties.
WAY-163909 primarily acts as a 5-HT2C receptor agonist , which is significant in the modulation of neurotransmitter systems involved in mood regulation and appetite control. Activation of the 5-HT2C receptor has been associated with various physiological effects including:
- Regulation of anxiety and depression.
- Modulation of food intake and body weight.
Receptor Affinity and Selectivity
Research indicates that WAY-163909 exhibits selective binding affinity for the 5-HT2C receptor compared to other serotonin receptor subtypes. The following table summarizes its binding affinities:
| Receptor Type | Binding Affinity (nM) |
|---|---|
| 5-HT2C | 23.5 |
| 5-HT2A | 245 |
| 5-HT2B | 343 |
| D4 Receptor | 665 |
This data illustrates that WAY-163909 has a relatively high affinity for the 5-HT2C receptor while demonstrating weaker interactions with other receptors.
Functional Assays
Functional assays have demonstrated that WAY-163909 can stimulate intracellular signaling pathways associated with the 5-HT2C receptor. For instance:
- Calcium Release Assays : In CHO cells stably transfected with human 5-HT2C receptors, WAY-163909 significantly increased intracellular calcium levels upon stimulation with serotonin (5-HT), indicating its agonistic activity .
Therapeutic Implications
Research has explored the therapeutic potential of WAY-163909 in treating psychiatric disorders. A study highlighted its efficacy in reducing symptoms associated with anxiety and depression through modulation of the serotonergic system .
Behavioral Studies
In vivo studies have shown that administration of WAY-163909 can lead to:
- Decreased locomotor activity.
- Suppression of cocaine-seeking behavior during abstinence phases in animal models .
These findings suggest that WAY-163909 may hold promise as a treatment for substance use disorders by targeting the underlying neurobiological mechanisms.
Scientific Research Applications
Pharmacological Applications
WAY-163909 has been studied extensively for its effects on the central nervous system (CNS). Below are key areas of research and application:
Anti-obesity Effects
WAY-163909 has demonstrated potential as an anti-obesity agent due to its ability to reduce food intake. In studies involving normal Sprague-Dawley rats and diet-induced obese mice, it produced a dose-dependent reduction in food consumption. The effective dose (ED50) was found to be approximately 2.93 mg/kg in normal rats and lower in obese models (1.4 mg/kg) . This action is mediated through the activation of 5-HT2C receptors.
Antipsychotic Potential
Research indicates that WAY-163909 exhibits properties similar to atypical antipsychotics. It has been shown to affect dopamine neurotransmission selectively by decreasing mesolimbic dopamine levels without significant side effects such as catalepsy or stereotypy . In animal models of schizophrenia, it reduced locomotor activity induced by phencyclidine and improved prepulse inhibition (PPI), suggesting its potential utility in treating psychotic disorders.
Serotonin Receptor Modulation
WAY-163909 selectively binds to the 5-HT2C receptor with high affinity (K(i) = 10.5 nM) and exhibits negligible affinity for other serotonin receptor subtypes . This selectivity underlines its potential for developing targeted therapies that minimize side effects associated with non-selective serotonin modulators.
Case Studies and Research Findings
Several studies have documented the effects of WAY-163909:
Chemical Reactions Analysis
Synthetic Pathways and Key Reaction Steps
The compound is synthesized through a multi-step process involving cyclization, reduction, and salt formation. Key steps include:
-
Alkylation and Cyclization :
A tetrahydrocyclopenta[b]indole intermediate undergoes alkylation with sodium hydride (NaH) in dimethylformamide (DMF) to form the diazepino ring system. This step achieves ring closure and introduces the benzazepine scaffold . -
Reduction with LiAlH4 :
The ketone group in the intermediate 3,4,9,10-tetrahydro-8H-cyclopenta[b] diazepino[6,7,1-hi]indol-2(1H)-one is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether, yielding the secondary amine structure . -
Final Reduction and Stereochemical Control :
Treatment with trifluoroacetic acid (TFA) and borane-THF complex ensures full saturation of the bicyclic system, resulting in the octahydro configuration. Stereochemistry (7bR,10aR) is preserved via chiral resolution or asymmetric synthesis . -
Hydrochloride Salt Formation :
The free base is treated with hydrochloric acid (HCl) to produce the hydrochloride salt, enhancing stability and solubility .
Reaction Conditions and Reagents
Mechanistic Insights
-
Cyclization : The base (NaH) deprotonates the amide nitrogen, enabling nucleophilic attack on the adjacent electrophilic carbon to form the seven-membered diazepine ring .
-
Reduction : LiAlH4 acts as a strong reducing agent, converting carbonyl groups to methylene bridges while retaining stereochemical integrity .
-
Stereochemical Preservation : Chiral centers at positions 7b and 10a are maintained through steric hindrance and optimized reaction kinetics .
Comparative Analysis of Derivatives
Derivatives with substitutions at the sulfonyl or benzyl groups exhibit varied pharmacological profiles:
| Derivative | R Group | Bioactivity (EC50) |
|---|---|---|
| 2,5-Dichlorophenyl | Cl | 12 nM (5-HT2C agonist) |
| 3-Trifluoromethylphenyl | CF3 | 8 nM (5-HT2C selectivity) |
| 3-Methoxyphenyl | OCH3 | 45 nM (reduced potency) |
Data synthesized from patent claims and pharmacological studies .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Related Compounds
Target Compound vs. N-(5-Benzamidopentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (10b)
- Structural Differences: The target compound features a cyclopenta-diazepino-indole core, while 10b () contains a pyridoindole scaffold with a benzamidopentyl side chain .
- Synthesis: The target compound’s synthesis employs formaldehyde and trifluoroacetic acid for cyclization , whereas 10b is synthesized via benzoyl chloride coupling to a pyridoindole precursor .
Target Compound vs. 5-HT2C Receptor Agonists from
Two high-affinity 5-HT2C agonists are highlighted:
(S)-2-(Chloro-5-fluoro-indol-1-yl)-1-methylethylamine 1:1 C4H4O4
(S)-2-(4,4,7-Trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine 1:1 C4H4O4
- Structural Contrasts: Both agonists have monocyclic indole or indeno-pyrrole systems with methyl/ethylamine side chains, lacking the diazepine and cyclopentane rings of the target compound . The target compound’s fused ring system may confer brosteric hindrance, influencing receptor binding kinetics.
Pharmacological Profiles
Table 1: Receptor Affinity and Therapeutic Effects
Mechanistic Insights :
- The target compound’s diazepine ring may enhance blood-brain barrier penetration compared to simpler indole derivatives, though direct evidence is lacking .
- The 5-HT2C agonists in demonstrate antidepressant-like effects in rodent models, such as reducing compulsive behaviors (e.g., marble-burying) and improving passive avoidance . Similar efficacy is implied for the target compound due to shared therapeutic indications .
Pharmacokinetic and Behavioral Comparisons
- Metabolic Stability: The rigid structure of the target compound may reduce metabolic degradation compared to flexible analogs like 10b .
Behavioral Effects :
Preparation Methods
Formation of Cyclopenta[b]indole Core
Reduction to Indoline Intermediate
- The indole compound is reduced to the corresponding indoline using catalytic hydrogenation with 5% Pd/C or hydride sources such as triethylsilane or borane in the presence of an acid like trifluoroacetic acid (TFA).
- These conditions favor selective reduction while preserving the integrity of the polycyclic framework.
Coupling with Electrophiles
- The indoline intermediate is then reacted with electrophiles such as chloroacetamide or chloroacetonitrile in the presence of bases like diisopropylethylamine or potassium hydroxide.
- Suitable solvents for these coupling reactions include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- This step introduces functional groups necessary for subsequent cyclization.
Reduction of Nitrile to Amine
- If a nitrile group is introduced, it is reduced to the corresponding amine using reducing agents such as borane or lithium aluminum hydride in inert solvents like tetrahydrofuran (THF).
- Alternatively, catalytic hydrogenation with palladium catalysts in solvents like ethanol or ethyl acetate can be employed.
Cyclization to Diazepine Ring
- The amine intermediate undergoes cyclization upon treatment with aldehydes such as formaldehyde or acetaldehyde.
- This reaction is carried out in the presence of acids like trifluoroacetic acid in solvents such as ethanol, at room temperature or elevated temperatures, to form the diazepine ring system.
Formation of Hydrochloride Salt
- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its pharmaceutical properties.
Alternative Synthetic Routes and Modifications
- Variations in substituents (R groups) on the core structure can be introduced either before or after cyclization, allowing for a diverse range of derivatives.
- Alkylation or acylation of the diazepinoindole core can be performed to modify pharmacokinetic properties.
- Some research uses palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl groups at specific positions.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Catalysts | Solvents | Conditions | Purpose |
|---|---|---|---|---|
| Cyclopenta[b]indole formation | Cyclization precursors | Various | Standard cyclization | Core formation |
| Indole reduction | 5% Pd/C, triethylsilane, borane + TFA | Ethanol, THF | Room temp or mild heating | Indole to indoline reduction |
| Coupling with electrophile | Chloroacetamide, chloroacetonitrile, bases | DMF, DMSO | Ambient to moderate heat | Side chain introduction |
| Nitrile reduction | Borane, LiAlH4, Pd catalyst | THF, ethanol | Room temp to reflux | Nitrile to amine conversion |
| Diazepine cyclization | Formaldehyde, acetaldehyde + TFA | Ethanol | Room temp to 80 °C | Ring closure |
| Hydrochloride salt formation | HCl | Various | Standard acid-base reaction | Salt formation for stability |
Research Findings and Optimization
- The catalytic hydrogenation step is critical for maintaining stereochemistry; 5% Pd/C under mild conditions is preferred to avoid over-reduction or decomposition.
- Use of hydride sources like triethylsilane in TFA offers an alternative with good yields and selectivity.
- Coupling reactions with electrophiles require careful base and solvent selection to maximize product yield and purity.
- Cyclization with formaldehyde in acidic ethanol is efficient and reproducible, providing good cyclization yields.
- The hydrochloride salt form shows improved solubility and bioavailability, important for CNS drug candidates.
Q & A
Q. What is the standard synthetic route for producing (7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride?
The synthesis involves three key steps:
- Step 1 : Reduction of a cyclopenta[b]indole precursor (e.g., 1,2,3,4-tetrahydrocyclopenta[b]indole) using hydrogenation (45 psi H₂, 5% Pd/C, HCl) to form intermediates like 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
- Step 2 : Alkylation or acylation of intermediates with reagents like 2-chloroacetamide or 2-chloroacetonitrile in DMF/DMSO, followed by reduction (e.g., BH₃·THF) to yield amines .
- Step 3 : Cyclization using trifluoroacetic acid (TFA) and formaldehyde in ethanol to form the diazepino-indole core . Final hydrochloride salt formation is achieved via acid addition (e.g., HCl).
Table 1 : Key Synthetic Steps and Conditions
Q. What characterization methods are critical for verifying the structure and purity of this compound?
Q. What are the primary therapeutic targets of this compound in CNS disorders?
Preclinical studies suggest activity as a 5-HT₂C receptor agonist , with potential applications in depression, anxiety, and schizophrenia . Its structural rigidity may enhance receptor selectivity compared to flexible analogs .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during synthesis?
- Chiral Resolution : Isolate enantiomers via column chromatography (e.g., rel-(4S,7bS,10aS) and rel-(4R,7bS,10aS) isomers in Example 3) .
- Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., Pd/C with chiral ligands) during indole reduction to control stereocenters .
- Stereoselective Cyclization : Adjust reaction pH and temperature to favor specific transition states .
Note : Contradictions in yields between methods (e.g., BH₃·THF vs. NaBH₄) suggest solvent polarity and reducing agent strength critically impact stereoselectivity .
Q. How should researchers resolve contradictions in spectral data for intermediates?
- Case Study : Discrepancies in ¹H NMR shifts for acetonitrile intermediates (e.g., δ 4.77 ppm vs. δ 4.82 ppm in different batches) may arise from residual solvents or tautomerism.
- Methodology :
Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).
DEPT-135/HSQC : Assign quaternary carbons and resolve overlapping signals .
X-ray Crystallography : Confirm solid-state structure if ambiguity persists .
Q. What in vivo models are appropriate for evaluating efficacy in CNS disorders?
- Depression/Anxiety : Forced swim test (FST), elevated plus maze (EPM) in rodents, using dose ranges of 1–10 mg/kg (oral or i.p.) .
- Schizophrenia : Prepulse inhibition (PPI) and NMDA antagonist-induced hyperlocomotion models .
- Metabolic Stability : Assess pharmacokinetics (e.g., CYP450 metabolism in liver microsomes) to refine dosing regimens .
Q. How can computational methods aid in optimizing this compound's pharmacokinetic profile?
- Molecular Dynamics (MD) : Simulate blood-brain barrier (BBB) permeability using logP/logD values (target: 2–3) .
- QSAR Modeling : Correlate substituent effects (e.g., R = alkyl vs. aryl) with 5-HT₂C binding affinity .
- Docking Studies : Map interactions with 5-HT₂C receptor residues (e.g., Ser312, Asp134) to guide structural modifications .
Data Contradiction Analysis
- Reduction Step Yields : BH₃·THF in Example 9 () achieves higher yields (93%) compared to NaH/DMSO in (75–80%). This discrepancy highlights the need to optimize reducing agents for specific intermediates .
- Stereoisomer Isolation : Example 3 () reports Rf = 0.39 for a methyl-substituted isomer, suggesting chromatographic conditions (e.g., 10% Et₃N/EtOAc) are critical for resolving diastereomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
